molecular formula C17H25NO4 B3149692 2-((tert-Butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid CAS No. 676487-35-7

2-((tert-Butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid

Cat. No.: B3149692
CAS No.: 676487-35-7
M. Wt: 307.4 g/mol
InChI Key: ZWQAFCGLXUTMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-Butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of flow reactors also minimizes the risk of side reactions and allows for the efficient handling of large volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((tert-Butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the preparation of peptide-based drugs and other biologically active molecules.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine
  • tert-Butoxycarbonyl-protected amino acids

Uniqueness

2-((tert-Butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid is unique due to its specific structure, which combines a Boc-protected amine with a phenyl-substituted butanoic acid. This combination provides a versatile intermediate for the synthesis of a wide range of compounds, making it valuable in both research and industrial applications .

Properties

IUPAC Name

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQAFCGLXUTMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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